molecular formula C16H23F2NO4 B6191399 2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid CAS No. 2648940-99-0

2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid

Cat. No.: B6191399
CAS No.: 2648940-99-0
M. Wt: 331.4
InChI Key:
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Description

The compound “2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis . The compound also contains a carboxylic acid group and a difluorodispiro decane structure, which is a type of spirocyclic compound where two rings share a single atom.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the BOC group, the carboxylic acid group, and the difluoro group. The BOC group could be removed under acidic conditions , and the carboxylic acid group could participate in various reactions such as esterification or amide bond formation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring system, and then the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "2,2-difluorocyclohexanone", "tert-butyl carbamate", "sodium hydride", "ethyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with 2,2-difluorocyclohexanone in the presence of sodium hydride to form the intermediate tert-butyl (2,2-difluorocyclohexyl)carbamate.", "Step 2: Formation of the spirocyclic ring system by reacting the intermediate from step 1 with ethyl bromoacetate in the presence of sodium hydride to form the spirocyclic intermediate.", "Step 3: Deprotection of the amine group and the carboxylic acid group by reacting the spirocyclic intermediate from step 2 with hydrochloric acid in diethyl ether to remove the tert-butyl protecting group and then with sodium hydroxide in methanol and water to form the final compound '2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid'." ] }

CAS No.

2648940-99-0

Molecular Formula

C16H23F2NO4

Molecular Weight

331.4

Purity

95

Origin of Product

United States

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